Trimethyl 2-bromobenzene-1,3,5-tricarboxylate
Overview
Description
Trimethyl 2-bromobenzene-1,3,5-tricarboxylate is an organic compound with the molecular formula C12H11BrO6 and a molecular weight of 331.12 g/mol . This compound is a derivative of benzene, where three carboxylate groups and one bromine atom are attached to the benzene ring. It is primarily used in research and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
Trimethyl 2-bromobenzene-1,3,5-tricarboxylate can be synthesized through a multi-step reaction process. One common method involves the esterification of 2-bromobenzene-1,3,5-tricarboxylic acid with methanol in the presence of concentrated sulfuric acid. The reaction mixture is heated under reflux conditions for 18 hours, followed by distillation to remove methanol. The residue is then diluted with water and extracted with diethyl ether. The organic phases are combined, washed with water, and dried over sodium sulfate. The solvent is evaporated to yield the product as a yellow oil, which is further purified by recrystallization .
Industrial Production Methods
Industrial production of this compound typically involves similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as column chromatography and high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Trimethyl 2-bromobenzene-1,3,5-tricarboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Ester Hydrolysis: The ester groups can be hydrolyzed to form the corresponding carboxylic acids.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethylformamide (DMF) are commonly used.
Ester Hydrolysis: Acidic or basic conditions, such as hydrochloric acid or sodium hydroxide in aqueous solutions, are employed.
Oxidation and Reduction: Oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride can be used.
Major Products Formed
Substitution Reactions: Products with different functional groups replacing the bromine atom.
Ester Hydrolysis: 2-bromobenzene-1,3,5-tricarboxylic acid.
Oxidation and Reduction: Various oxidized or reduced derivatives of the compound.
Scientific Research Applications
Trimethyl 2-bromobenzene-1,3,5-tricarboxylate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and the development of new materials.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of Trimethyl 2-bromobenzene-1,3,5-tricarboxylate involves its interaction with various molecular targets and pathways. The bromine atom and carboxylate groups play a crucial role in its reactivity and binding affinity. The compound can form hydrogen bonds, coordinate with metal ions, and participate in electron transfer processes, influencing its biological and chemical activities.
Comparison with Similar Compounds
Similar Compounds
Trimethyl 1,3,5-benzenetricarboxylate: Similar structure but without the bromine atom.
1,3,5-Tribromobenzene: Contains three bromine atoms instead of carboxylate groups.
Benzene-1,3,5-tricarboxamide: Contains amide groups instead of ester groups
Uniqueness
Trimethyl 2-bromobenzene-1,3,5-tricarboxylate is unique due to the presence of both bromine and carboxylate groups, which confer distinct chemical reactivity and potential applications. Its ability to undergo various chemical reactions and its utility in diverse research fields make it a valuable compound for scientific and industrial purposes.
Properties
IUPAC Name |
trimethyl 2-bromobenzene-1,3,5-tricarboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11BrO6/c1-17-10(14)6-4-7(11(15)18-2)9(13)8(5-6)12(16)19-3/h4-5H,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UIYUIQLZRLRWPI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C(=C1)C(=O)OC)Br)C(=O)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11BrO6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.12 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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